H-Ala-Leu-Tyr-Leu-betaNA

Description

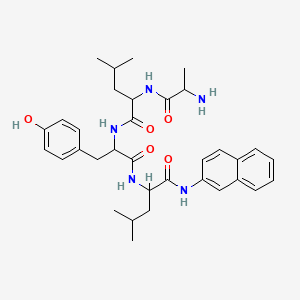

H-Ala-Leu-Tyr-Leu-betaNA (hypothetical structure inferred from nomenclature) is a synthetic tetrapeptide conjugated with a β-naphthylamide (betaNA) group. While direct evidence for this compound is absent in the provided materials, its structure can be extrapolated from related compounds. Beta-naphthylamide derivatives are commonly used as fluorogenic substrates for proteolytic enzymes, where enzymatic cleavage releases β-naphthylamine, detectable via fluorescence . The sequence "Ala-Leu-Tyr-Leu" suggests specificity for proteases recognizing hydrophobic or aromatic residues, such as leucine aminopeptidases or chymotrypsin-like enzymes.

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-N-[3-(4-hydroxyphenyl)-1-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O5/c1-20(2)16-28(32(42)36-26-13-12-24-8-6-7-9-25(24)19-26)38-34(44)30(18-23-10-14-27(40)15-11-23)39-33(43)29(17-21(3)4)37-31(41)22(5)35/h6-15,19-22,28-30,40H,16-18,35H2,1-5H3,(H,36,42)(H,37,41)(H,38,44)(H,39,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPENHHPPSCNZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Leu-Tyr-Leu-betaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid (alanine) is attached to a solid resin.

Coupling: Each subsequent amino acid (leucine, tyrosine, leucine) is coupled to the growing peptide chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

Characterization: Mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the peptide.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Leu-Tyr-Leu-betaNA can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteases, breaking the peptide into its constituent amino acids.

Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine or other oxidative products.

Substitution: The beta-naphthylamide group can participate in substitution reactions, potentially modifying the peptide’s properties.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chymotrypsin.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Substitution: Nucleophilic reagents for substitution reactions.

Major Products

Hydrolysis Products: Alanine, leucine, tyrosine, and leucine.

Oxidation Products: Dityrosine and other oxidative derivatives.

Substitution Products: Modified peptides with altered beta-naphthylamide groups.

Scientific Research Applications

H-Ala-Leu-Tyr-Leu-betaNA has several applications in scientific research:

Enzymatic Studies: Used as a substrate to study the activity of proteases and peptidases.

Biochemical Assays: Employed in assays to measure enzyme kinetics and inhibition.

Drug Development: Investigated for its potential as a lead compound in the development of enzyme inhibitors.

Biological Research: Utilized in studies of peptide transport and metabolism.

Mechanism of Action

The mechanism of action of H-Ala-Leu-Tyr-Leu-betaNA involves its interaction with specific enzymes, such as proteases. The peptide binds to the active site of the enzyme, where it undergoes hydrolysis. The beta-naphthylamide group serves as a chromophore, allowing for the detection and quantification of enzymatic activity through spectrophotometric methods.

Comparison with Similar Compounds

Comparison with Similar Compounds

H-D-Leu-Betana HCl (CAS 201995-11-1)

- Structure: D-Leucine (non-natural isomer) linked to beta-naphthylamide.

- Molecular Weight : 292.8 g/mol (vs. ~600–700 g/mol for H-Ala-Leu-Tyr-Leu-betaNA, estimated).

- Solubility: Limited solubility in chloroform, methanol, and DMSO .

- Application: Used as a protease substrate, particularly for enzymes stereospecific to D-amino acids. The D-configuration reduces natural protease activity, making it suitable for specialized assays .

L-Leucine Beta-Naphthylamide (CAS 732-85-4)

- Structure: L-Leucine-betaNA (monomeric substrate).

- Molecular Weight : 256.34 g/mol.

- Solubility: Not explicitly stated, but similar betaNA derivatives are typically soluble in polar aprotic solvents like DMSO.

- Application: A standard substrate for leucine aminopeptidases; cleavage releases β-naphthylamine for fluorescence detection. Its simplicity allows high-throughput screening .

H-Ala-Ala-Pro-Leu-pNA·HCl (CAS 201732-32-3)

- Structure : Tetrapeptide (Ala-Ala-Pro-Leu) with p-nitroaniline (pNA) instead of betaNA.

- Molecular Weight : 490.55 g/mol.

- Key Features : Contains a pNA group, which releases yellow-colored p-nitroaniline upon cleavage. The Pro-Leu sequence targets proline-specific endopeptidases.

- Solubility : Likely similar to this compound due to peptide backbone, but pNA derivatives often require aqueous buffers .

Structural and Functional Comparison Table

| Compound | Molecular Weight (g/mol) | Key Structural Features | Detection Method | Primary Applications |

|---|---|---|---|---|

| This compound | ~650 (estimated) | Tetrapeptide, betaNA group | Fluorescence | Broad-spectrum protease assays |

| H-D-Leu-Betana HCl | 292.8 | D-Leucine, betaNA | Fluorescence | D-specific protease studies |

| L-Leucine-betaNA | 256.34 | L-Leucine, betaNA | Fluorescence | Leucine aminopeptidase assays |

| H-Ala-Ala-Pro-Leu-pNA·HCl | 490.55 | Tetrapeptide, pNA group, Pro-Leu motif | Absorbance (405 nm) | Proline endopeptidase assays |

Key Research Findings

Stereochemical Specificity : H-D-Leu-Betana HCl’s D-configuration contrasts with L-Leucine-betaNA , highlighting the importance of stereochemistry in enzyme-substrate interactions.

Sensitivity vs. Simplicity: Monomeric L-Leucine-betaNA enables rapid assays but lacks the specificity of tetrapeptides like this compound, which mimic natural polypeptide substrates.

Detection Methods : BetaNA derivatives (fluorescence) offer higher sensitivity than pNA (absorbance), but pNA is cost-effective for visible spectrophotometry .

Limitations and Gaps in Evidence

- No direct data on this compound were found; comparisons rely on structural analogs.

- Solubility and stability data for tetrapeptide-betaNA conjugates are incomplete in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.